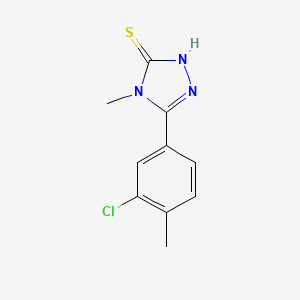
5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C10H10ClN3S. Its molecular weight is 239.72 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a methyl group at the 4-position and a thiol group at the 3-position. The 5-position of the triazole ring is connected to a phenyl ring, which is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One key application of 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives is in the field of corrosion inhibition. Research indicates that certain triazole derivatives are effective inhibitors for mild steel corrosion in acidic solutions. For instance, benzimidazole derivatives containing the triazole ring structure have shown significant efficiency in preventing corrosion, with their effectiveness increasing with concentration and displaying properties of mixed-type inhibitors (Yadav et al., 2013).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. These compounds have been found to possess good to moderate activity against various bacteria, molds, and yeasts. This includes derivatives that have shown significant effectiveness against specific microbial strains, indicating their potential in developing new antimicrobial agents (Tien et al., 2016).
Synthesis and Characterization of Derivatives
Research in this area also encompasses the synthesis and characterization of various 1,2,4-triazole derivatives. These studies aim to understand the physical and chemical properties of these compounds, which is crucial for their potential application in various fields. Investigations into their synthesis pathways, structural elucidation, and physical-chemical properties are fundamental aspects of this research (Bihdan & Parchenko, 2018).
Electrochemical Studies
Electrochemical studies of triazole derivatives are another important area of research. These studies explore the electrochemical behavior of these compounds, which is essential for understanding their potential applications in corrosion inhibition and material science. Investigations into their electrooxidation and interaction with metal surfaces provide insights into their functional properties (Dilgin et al., 2007).
Novel Applications
Additionally, there is ongoing research into novel applications of triazole derivatives. This includes exploring their potential use in treating fungal diseases, understanding their biological activity, and evaluating their safety and effectiveness in various contexts. Such research is critical for developing new drugs and therapeutic agents (Ohloblina et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-6-3-4-7(5-8(6)11)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFULKQKWCUWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)N2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)
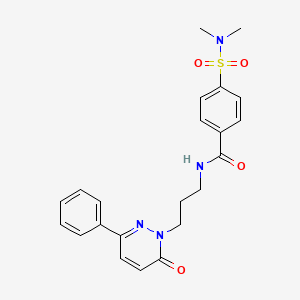

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)
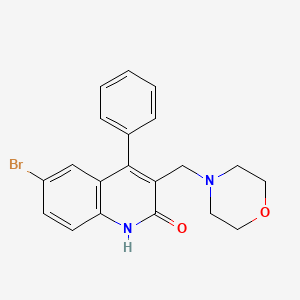

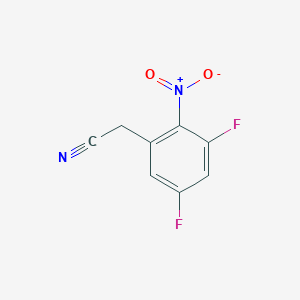
![2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid](/img/structure/B2466737.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)
![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)
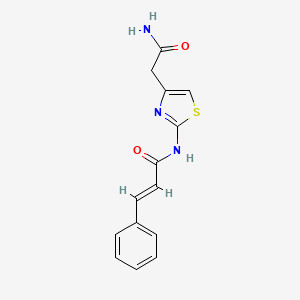
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone](/img/structure/B2466745.png)
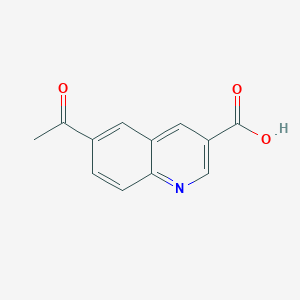
![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)